molecular formula C11H5ClF4N2O2 B2906040 5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152979-31-1

5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2906040
CAS No.: 1152979-31-1
M. Wt: 308.62
InChI Key: PCTHVBSBJVFGFD-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H5ClF4N2O2 and its molecular weight is 308.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Chloro-3-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152979-31-1) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that may confer specific biological properties, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C11H5ClF4N2O2C_{11}H_5ClF_4N_2O_2, with a molecular weight of 308.62 g/mol. The presence of both trifluoromethyl and fluorophenyl groups suggests potential lipophilicity, which can influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including the target compound. The structure-activity relationship (SAR) indicates that modifications in the pyrazole ring and substituents significantly affect antimicrobial efficacy. For instance, compounds structurally similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

CompoundActivity TypeMIC (μg/ml)Reference
Compound AAntibacterial50
Compound BAntifungal250
This compoundTBDTBDCurrent Study

Anti-inflammatory Properties

In addition to its antimicrobial potential, pyrazole derivatives are often explored for anti-inflammatory activities. The presence of electron-withdrawing groups like trifluoromethyl may enhance the compound's ability to modulate inflammatory pathways. In vitro assays have demonstrated that related compounds can inhibit pro-inflammatory cytokines, suggesting a possible mechanism for therapeutic application in inflammatory diseases.

Case Studies

A comprehensive study investigated the biological activity of various pyrazole derivatives, including those with similar structural features to our compound. The research utilized molecular docking studies to predict interactions with enzymes involved in inflammation and infection pathways.

Case Study Summary:

  • Objective: Evaluate the anti-inflammatory and antimicrobial activity.
  • Methods: Molecular docking, in vitro assays.
  • Findings: Compounds exhibited significant inhibition of bacterial growth and reduction in cytokine levels in treated cells.

Structure-Activity Relationship (SAR)

The SAR analysis for pyrazole derivatives indicates that:

  • Substituents on the pyrazole ring : Influence binding affinity to biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and possibly bioavailability.

This information is crucial for designing more potent analogs with improved efficacy.

Properties

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF4N2O2/c12-9-7(10(19)20)8(11(14,15)16)17-18(9)6-3-1-5(13)2-4-6/h1-4H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTHVBSBJVFGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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